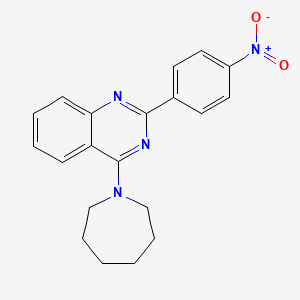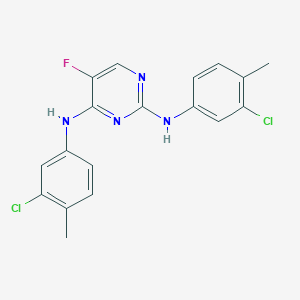![molecular formula C24H21N3O3S3 B11629693 9-Methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11629693.png)
9-Methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Metil-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-2-(fenilsulfanyl)-4H-pirido[1,2-A]pirimidin-4-ona es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 9-Metil-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-2-(fenilsulfanyl)-4H-pirido[1,2-A]pirimidin-4-ona involucra múltiples pasosLas condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar que el producto deseado se obtenga con alta pureza y rendimiento .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar la escalabilidad y la rentabilidad. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y solventes y reactivos respetuosos con el medio ambiente para minimizar los residuos y mejorar la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto se somete a varias reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno en la molécula.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas específicas, niveles de pH y solventes para facilitar las reacciones .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de derivados con propiedades específicas para diversas aplicaciones .
Biología
En la investigación biológica, el compuesto se estudia por su potencial como molécula bioactiva. Puede exhibir propiedades como actividad antimicrobiana, antiviral o anticancerígena, lo que lo convierte en un candidato para el desarrollo de fármacos .
Medicina
En medicina, se exploran los posibles efectos terapéuticos del compuesto. Puede actuar sobre dianas moleculares específicas para tratar enfermedades o afecciones, como la inflamación o las infecciones .
Industria
En la industria, el compuesto se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como mayor resistencia, flexibilidad o conductividad. También se puede utilizar en la producción de productos químicos especiales y farmacéuticos .
Mecanismo De Acción
El mecanismo de acción de 9-Metil-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-ilideno]metil}-2-(fenilsulfanyl)-4H-pirido[1,2-A]pirimidin-4-ona implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas involucradas en los procesos celulares. El compuesto puede modular la actividad de estas dianas, lo que lleva a cambios en la función celular y efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
1,2,3,9-Tetrahidro-9-metil-3-(4-sustituido-piperazin-1-ilmetil)-4H-carbazol-4-ona: Un compuesto con una estructura central similar pero diferentes grupos funcionales.
Etil 6-metil-2-oxo-4-fenil-1,2,3,4-tetrahidro-5-pirimidinocarboxilato: Otro compuesto con un núcleo de pirimidina y diferentes sustituyentes.
Singularidad
La singularidad de 9-Metil-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiaz
Propiedades
Fórmula molecular |
C24H21N3O3S3 |
|---|---|
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
(5Z)-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21N3O3S3/c1-15-7-5-11-26-20(15)25-21(32-17-9-3-2-4-10-17)18(22(26)28)13-19-23(29)27(24(31)33-19)14-16-8-6-12-30-16/h2-5,7,9-11,13,16H,6,8,12,14H2,1H3/b19-13- |
Clave InChI |
BXMAJOFIWHGJLQ-UYRXBGFRSA-N |
SMILES isomérico |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)SC5=CC=CC=C5 |
SMILES canónico |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)SC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11629616.png)
![1-[(5-Nitroquinolin-8-yl)amino]propan-2-ol](/img/structure/B11629624.png)

![(5Z)-1-(3-bromophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11629664.png)
![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629673.png)

![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629681.png)
![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11629689.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11629690.png)


![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629704.png)
![(6Z)-2-butyl-6-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629705.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629713.png)
